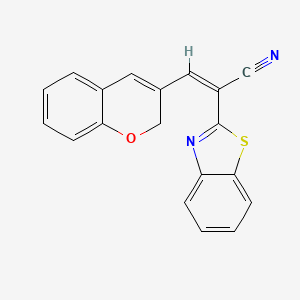

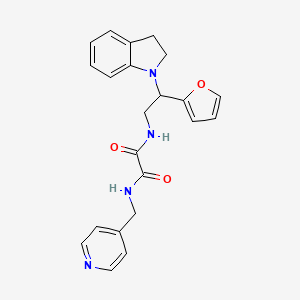

![molecular formula C9H3BrF6N2 B2992422 3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 2102411-79-8](/img/structure/B2992422.png)

3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C9H3BrF6N2 and its molecular weight is 333.031. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Catalysis

- A novel protocol for the synthesis of imidazo[1,2-a]pyridines utilizes Indium(III) bromide for a one-pot operation from 2-aminopyridine, aldehydes, and alkynes, showcasing the efficiency of InBr3 in activating both alkyne and imine components (B. Reddy et al., 2011).

- Ultrasound-promoted and Na2CO3-mediated regioselective bromination of imidazo[1,2-a]pyridines with pyridinium tribromide as a bromo source highlights a metal-free, energy-efficient synthesis approach, beneficial for environmental sustainability (Qing-wen Gui et al., 2020).

- The development of mono-, bis-, and tris-imidazolinium salts for in situ catalytic applications emphasizes the potential of imidazo[1,2-a]pyridine derivatives in facilitating CC bond formation in aqueous solutions, suggesting a versatile utility in organic synthesis (Hayati Türkmen et al., 2009).

Fluorination and Bromination Techniques

- A study on the regioselective fluorination of imidazo[1,2-a]pyridines using Selectfluor in aqueous conditions presents a method for introducing fluorine atoms into the molecule, expanding its application in pharmaceuticals due to the significance of fluorine in drug development (Ping Liu et al., 2015).

- The copper-mediated aerobic oxidative synthesis of 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides showcases an efficient route for the bromination of this compound, enabling the further functionalization of the imidazo[1,2-a]pyridine core (Xiaoqiang Zhou et al., 2016).

Functionalization and Derivative Formation

- Direct methylation and trifluoroethylation of imidazole and pyridine derivatives, including imidazo[1,2-a]pyridines, provide a straightforward approach to generate a variety of room temperature ionic liquids (RTILs), indicating the chemical's versatility and potential in creating new ionic liquid forms (Jie Zhang et al., 2003).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, it’s plausible that this compound may also target similar biochemical pathways.

Mode of Action

Imidazo[1,2-a]pyridine analogues are known to interact with their targets to exhibit significant activity against various diseases

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues are known to affect various biochemical pathways . They have been recognized for their wide range of applications in medicinal chemistry, including significant activity against MDR-TB and XDR-TB

Result of Action

Imidazo[1,2-a]pyridine analogues are known to exhibit significant activity against various diseases

Properties

IUPAC Name |

3-bromo-2,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrF6N2/c10-7-6(9(14,15)16)17-5-3-4(8(11,12)13)1-2-18(5)7/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGZSMJYAKOLMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC(=C2Br)C(F)(F)F)C=C1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrF6N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

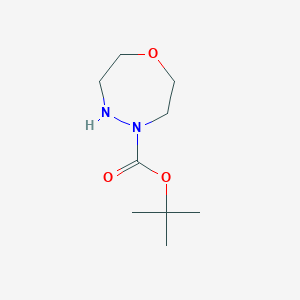

![3-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2992344.png)

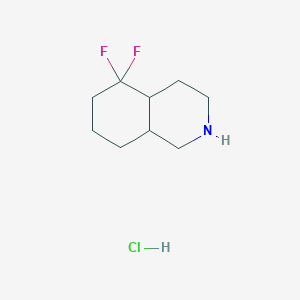

![N-Benzylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2992345.png)

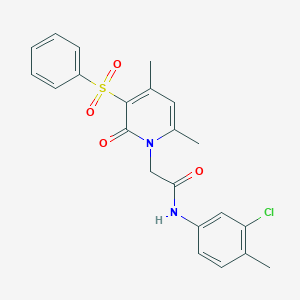

![2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2992352.png)

![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2992354.png)

![3-amino-N-(4-fluorophenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2992357.png)

![4-(6-Amino-5-cyano-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B2992359.png)